![molecular formula C13H12BrN3O3S B2785757 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 853744-63-5](/img/structure/B2785757.png)

5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

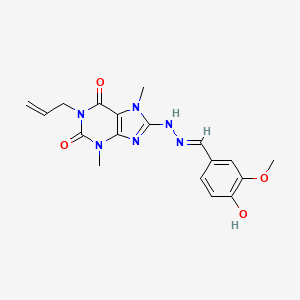

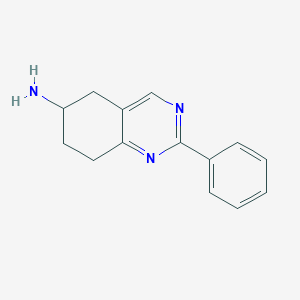

“5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide” is an organic compound with the molecular formula C13H12BrN3O3S . It’s a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted at the 3-position with a carboxamide group and at the 5-position with a bromine atom. The nitrogen atom in the carboxamide group is further substituted with a 4-(methylsulfamoyl)phenyl group .Mecanismo De Acción

The mechanism of action of 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide involves its binding to the ATP-binding site of protein kinases CK1δ and CK1ε. This binding inhibits the activity of these enzymes, leading to downstream effects on their cellular functions. The specificity of this compound for CK1δ and CK1ε has been attributed to its unique chemical structure, which allows it to interact with specific amino acid residues in the ATP-binding site.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been investigated in several studies. Inhibition of CK1δ and CK1ε has been shown to affect circadian rhythm, Wnt signaling, and DNA damage response, among other cellular processes. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting CK1δ and CK1ε-mediated activation of the anti-apoptotic protein Mcl-1.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide in lab experiments include its high potency and specificity for CK1δ and CK1ε. Additionally, the compound is stable and can be easily synthesized and purified. However, limitations of using this compound include its potential off-target effects and the need for careful optimization of experimental conditions to ensure specificity and efficacy.

Direcciones Futuras

For research on 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide include investigating its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential off-target effects. Finally, efforts to optimize the synthesis and purification of this compound may lead to improved yields and increased accessibility for researchers.

Métodos De Síntesis

The synthesis of 5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide involves the reaction of 5-bromo-3-picoline with 4-(methylsulfamoyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with carbon dioxide to produce the final product. The yield of this synthesis method is reported to be high, and the compound can be easily purified using standard techniques.

Aplicaciones Científicas De Investigación

5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide has been investigated for its potential therapeutic applications in several areas. It has been shown to be a potent inhibitor of several enzymes, including the protein kinases CK1δ and CK1ε, which play critical roles in regulating cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response. Inhibition of these enzymes has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.

Propiedades

IUPAC Name |

5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3S/c1-15-21(19,20)12-4-2-11(3-5-12)17-13(18)9-6-10(14)8-16-7-9/h2-8,15H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAPKJZJFLVGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2785677.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2785683.png)

![7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2785684.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2785685.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785687.png)

![2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2785688.png)

![2-[(3-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2785689.png)

![2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2785691.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2785694.png)